molecular formula C18H27NO5S B2944839 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide CAS No. 1796991-70-2

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B2944839
CAS No.: 1796991-70-2
M. Wt: 369.48
InChI Key: NAMGNHCUCGAHGT-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a bicyclic heptane ring and a furan moiety, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane ring, introduction of the furan moiety, and subsequent sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the bicyclic ring can be reduced to form alcohols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic heptane ring and furan moiety allow it to bind to enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde: Shares the bicyclic heptane ring but lacks the furan moiety and sulfonamide group.

    7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: Similar bicyclic structure but with a carbonyl chloride group instead of the sulfonamide.

    7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: Contains a carboxylate group instead of the sulfonamide.

Uniqueness

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide is unique due to its combination of a bicyclic heptane ring, furan moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2)15-4-6-18(17,16(20)10-15)13-25(21,22)19(7-9-23-3)11-14-5-8-24-12-14/h5,8,12,15H,4,6-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMGNHCUCGAHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CCOC)CC3=COC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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